2-[(pyridin-2-yl)methyl]-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one
Description
Properties
IUPAC Name |
2-(pyridin-2-ylmethyl)-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O/c17-13-8-10-4-3-6-12(10)15-16(13)9-11-5-1-2-7-14-11/h1-2,5,7-8H,3-4,6,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWIOSQWLTGIXED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=O)N(N=C2C1)CC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
. One common synthetic route involves the base-promoted C-alkylation of (pyridin-2-yl)methyl alcohols with ketones. This method utilizes unstrained C(sp3)–C(sp3) bonds and avoids the need for transition metals, making it an environmentally friendly approach.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would likely include purification steps such as recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-[(Pyridin-2-yl)methyl]-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or amines, under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, 2-[(Pyridin-2-yl)methyl]-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one may be studied for its potential biological activity. It could serve as a lead compound for the development of new drugs or as a tool for studying biological processes.
Medicine
The compound's potential medicinal applications include its use as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for the development of therapeutic agents.
Industry
In industry, this compound may be used in the production of specialty chemicals, pharmaceuticals, or agrochemicals. Its versatility and reactivity make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism by which 2-[(Pyridin-2-yl)methyl]-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one exerts its effects depends on its molecular targets and pathways involved. For example, if used as a drug, it may interact with specific enzymes or receptors in the body, leading to a biological response. The exact mechanism would need to be determined through detailed biochemical studies.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural and computational properties of the target compound with related analogs:
Notes:
- <sup>a</sup>XlogP: Calculated octanol-water partition coefficient (lipophilicity).
- <sup>b</sup>HBD: Hydrogen bond donors.
- <sup>c</sup>HBA: Hydrogen bond acceptors.
- <sup>d</sup>TPSA: Topological polar surface area.
- <sup>e</sup>Estimated based on structural analogs.
Key Observations:
Core Heterocycle Differences: The target compound’s pyridazinone core (two adjacent nitrogen atoms) contrasts with the pyrimidinone () and pyridinone () cores. Pyridazinones exhibit distinct electronic properties and hydrogen-bonding capabilities, which may enhance interactions with polar enzyme active sites compared to pyrimidinones .
Substituent Effects: The pyridin-2-ylmethyl group in the target compound introduces a methylene spacer, increasing molecular flexibility compared to the direct pyridin-2-yl attachment in . This spacer may improve bioavailability by balancing lipophilicity (XlogP ~1.0) and polarity (TPSA ~54 Ų) .
Physicochemical Trends :
- Compounds with fused cyclopentane rings (e.g., and ) generally exhibit moderate XlogP values (0.9–1.0), suggesting suitability for central nervous system (CNS) targets where balanced lipophilicity is critical .
Biological Activity
Overview of the Compound
Chemical Structure:
- Name: 2-[(pyridin-2-yl)methyl]-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one
- Molecular Formula: C12H10N4O
- Molecular Weight: 226.24 g/mol
This compound belongs to a class of heterocyclic compounds that often exhibit a range of biological activities due to their structural complexity and ability to interact with various biological targets.
Anticancer Properties
Research has indicated that similar pyridazinone derivatives possess significant anticancer properties. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis in cancer cell lines. For instance, studies have shown that pyridazinone derivatives can inhibit specific kinases involved in cancer progression.
Antimicrobial Activity
Compounds containing pyridine and pyridazinone moieties have demonstrated antimicrobial activity against various bacterial strains. The presence of the pyridine ring is thought to enhance membrane permeability, allowing these compounds to exert their effects more effectively.
Anti-inflammatory Effects
Some derivatives related to this compound have been studied for their anti-inflammatory properties. They may inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are crucial in inflammatory pathways.
Neuroprotective Effects
There is emerging evidence suggesting that certain pyridazinone derivatives can protect neuronal cells from oxidative stress and apoptosis, making them potential candidates for treating neurodegenerative diseases.
Case Studies
-
Anticancer Activity Study:
- A study investigated a series of pyridazinone derivatives for their cytotoxicity against various cancer cell lines. The findings indicated that compounds with a similar structure to 2-[(pyridin-2-yl)methyl]-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one exhibited IC50 values in the micromolar range against breast and lung cancer cells.
-
Antimicrobial Efficacy:
- In vitro tests showed that certain derivatives inhibited the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to be lower than those of standard antibiotics used in clinical settings.
-
Neuroprotective Study:
- A model of oxidative stress in neuronal cells was used to assess the protective effects of similar compounds. Results indicated a significant reduction in cell death and oxidative markers when treated with these derivatives.
Q & A
Q. Optimization Strategies :
- Solvent Selection : Polar aprotic solvents (e.g., DMF, ethanol) enhance reaction rates .
- Catalysts : Use Lewis acids (e.g., ZnCl₂) to facilitate cyclization .
- Temperature Control : Maintain 60–80°C to balance reactivity and side-product formation .
Q. Example Reaction Conditions :
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| 1 | DMF, 80°C, 12 hrs | 65–70 | |
| 2 | K₂CO₃, CH₃CN, RT | 75–80 |
How can researchers resolve contradictions in reported bioactivity data for cyclopenta[c]pyridazinone derivatives?
Advanced Research Question
Contradictions often arise from structural variations or assay inconsistencies. Methodological approaches include:
- Comparative SAR Studies : Systematically modify substituents (e.g., pyridinyl vs. trifluoroethyl groups) and evaluate bioactivity trends .
- Assay Standardization : Use identical cell lines (e.g., HEK293 for kinase assays) and positive controls to minimize variability .
- Data Triangulation : Cross-validate results with orthogonal techniques (e.g., SPR for binding affinity vs. enzymatic activity assays) .
Case Study : A derivative with a morpholinopropyl side chain showed conflicting IC₅₀ values in kinase assays. Resolution involved repeating assays under standardized ATP concentrations (1 mM) .
What spectroscopic techniques are most effective for characterizing the structure of this compound?
Basic Research Question
Q. Validation Protocol :
Compare experimental NMR shifts with DFT-calculated spectra.
Use 2D-COSY to resolve overlapping signals in the cyclopentane region .
What strategies are employed to enhance the selectivity of this compound toward specific enzyme targets?
Advanced Research Question
- Structure-Based Design : Modify the pyridin-2-ylmethyl group to fit hydrophobic pockets in target enzymes (e.g., kinases). Docking studies using AutoDock Vina can predict binding poses .
- Proteome-Wide Profiling : Screen against panels of 100+ kinases to identify off-target interactions. Prioritize derivatives with >50-fold selectivity .
- Dynamic Combinatorial Chemistry : Generate libraries in situ under physiological conditions to favor bioactive conformations .
Example : A trifluoroethyl-substituted analog showed 90% inhibition of PDE5 but <10% against PDE6, attributed to steric hindrance from the CF₃ group .
How do substituents on the pyridazine ring influence the compound’s physicochemical properties?
Basic Research Question
Key substituent effects include:
Advanced Research Question
- Crystallographic Validation : Co-crystallize the compound with its target (e.g., kinase-ligand complexes) to confirm predicted binding modes .
- Alanine Scanning Mutagenesis : Mutate key binding residues (e.g., Lys101 in PDE5) and measure activity loss. A >10-fold reduction supports docking predictions .
- SPR Binding Assays : Compare calculated ΔG values from docking with experimental KD measurements. Correlation coefficients >0.7 indicate validity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
